molecular formula C8H9N5O B184337 N-(5H-purin-6-yl)propanamide CAS No. 37385-05-0

N-(5H-purin-6-yl)propanamide

Cat. No.: B184337
CAS No.: 37385-05-0
M. Wt: 191.19 g/mol
InChI Key: XNMMXEJBSBKSSG-UHFFFAOYSA-N
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Description

N-(5H-Purin-6-yl)propanamide is a purine derivative characterized by a propanamide group (-CH2CH2CONH2) attached to the 6-position of the purine ring. Purine derivatives are widely studied for their roles as enzyme inhibitors (e.g., xanthine oxidase), herbicides, and bioactive intermediates in drug development .

Key structural features of this compound include:

  • Purine core: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 7.
  • Propanamide substituent: A linear three-carbon chain terminating in an amide group at position 4.

Properties

CAS No.

37385-05-0

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

N-(5H-purin-6-yl)propanamide

InChI

InChI=1S/C8H9N5O/c1-2-5(14)13-8-6-7(10-3-9-6)11-4-12-8/h3-4,6H,2H2,1H3,(H,9,10,11,12,13,14)

InChI Key

XNMMXEJBSBKSSG-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NC=NC2=NC=NC21

Canonical SMILES

CCC(=O)NC1=NC=NC2=NC=NC21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Purine-Based Amides

(a) N-(9H-Purin-6-yl)isobutyramide (CAS 109153-46-0)
  • Structure : Features a branched isobutyramide group (-CH(CH3)CONH2) at the purine’s 6-position.
  • Molecular Formula : C9H11N5O (MW 205.22 g/mol) vs. C8H9N5O (estimated MW 191.19 g/mol for N-(5H-purin-6-yl)propanamide) .
(b) 5-Substituted N-(9H-Purin-6-yl)-1,2-oxazole-3-carboxamides
  • Structure : Incorporates an oxazole-carboxamide moiety instead of a simple alkylamide.
  • Activity: Demonstrated potent xanthine oxidase (XO) inhibition, with IC50 values in the nanomolar range. Substitutions at the 5-position of the oxazole ring significantly modulate inhibitory potency .
  • This structural difference may explain the superior XO inhibition of oxazole derivatives .
(c) Propanamide, 2-amino-3-phenyl (from bioherbicidal studies)
  • Structure : A phenyl-substituted propanamide lacking the purine core.
  • Application: Reported as a novel bioherbicidal agent in plant species, highlighting the role of aromatic substituents in phytotoxicity .
  • Comparison : The absence of the purine ring in this compound shifts its mode of action from enzyme inhibition (common in purine analogs) to direct herbicidal activity.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility (Predicted)
This compound C8H9N5O 191.19 Linear propanamide Moderate (polar solvents)
N-(9H-Purin-6-yl)isobutyramide C9H11N5O 205.22 Branched isobutyramide Low (due to hydrophobicity)
5-Methyl-oxazole derivative C10H9N5O2 231.21 Oxazole-carboxamide High (polar functional groups)

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